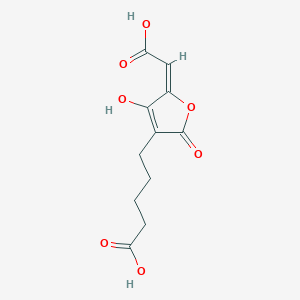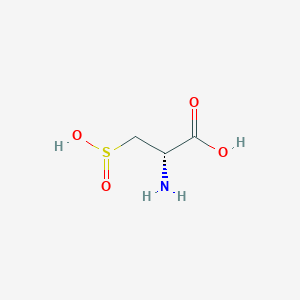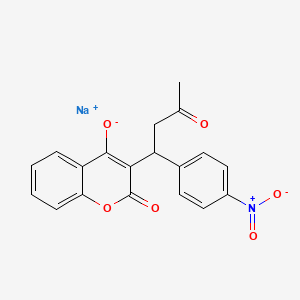
Zabofloxacin D-aspartate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zabofloxacin D-aspartate is a novel fluoroquinolone antibiotic developed to combat multidrug-resistant bacterial infections. It is particularly effective against Gram-positive bacteria and has shown promising results in treating respiratory infections . The compound is a derivative of zabofloxacin, which was first approved for clinical use in South Korea .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of zabofloxacin D-aspartate involves several steps, starting with the preparation of the core fluoroquinolone structure. The process typically includes the following steps:
Formation of the core structure: The core structure of zabofloxacin is synthesized through a series of reactions involving cyclization and fluorination.
Aspartate conjugation: The synthesized zabofloxacin is then conjugated with D-aspartate to form this compound.
Industrial Production Methods
The industrial production of this compound has been optimized to ensure high yield and quality. The process involves large-scale synthesis using high-performance liquid chromatography (HPLC) to monitor and control the purity of the product . The improved manufacturing methods have made it possible to produce this compound cost-effectively and efficiently .
化学反应分析
Types of Reactions
Zabofloxacin D-aspartate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: This compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered antibacterial properties, while substitution reactions can produce modified compounds with different pharmacokinetic profiles .
科学研究应用
Zabofloxacin D-aspartate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the synthesis and reactivity of fluoroquinolones.
Biology: Researchers use this compound to investigate bacterial resistance mechanisms and develop new antibacterial agents.
作用机制
Zabofloxacin D-aspartate exerts its antibacterial effects by targeting bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are essential for bacterial DNA replication and transcription. By inhibiting these enzymes, this compound prevents the bacteria from replicating and ultimately leads to their death . The compound’s dual-targeting mechanism enhances its efficacy against a broad spectrum of bacteria .
相似化合物的比较
Similar Compounds
Similar compounds to zabofloxacin D-aspartate include other fluoroquinolones such as delafloxacin, finafloxacin, and nemonoxacin .
Uniqueness
This compound stands out due to its potent activity against Gram-positive bacteria and its effectiveness in treating respiratory infections. Unlike some other fluoroquinolones, it has shown excellent in vitro and in vivo activities against drug-resistant strains of Streptococcus pneumoniae . Additionally, its dual-targeting mechanism and enhanced efficacy in acidic environments make it a valuable addition to the antibiotic arsenal .
属性
| 1808295-63-7 | |
分子式 |
C23H27FN6O8 |
分子量 |
534.5 g/mol |
IUPAC 名称 |
(2R)-2-aminobutanedioic acid;1-cyclopropyl-6-fluoro-7-[(8Z)-8-methoxyimino-2,6-diazaspiro[3.4]octan-6-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H20FN5O4.C4H7NO4/c1-29-23-14-6-24(9-19(14)7-21-8-19)17-13(20)4-11-15(26)12(18(27)28)5-25(10-2-3-10)16(11)22-17;5-2(4(8)9)1-3(6)7/h4-5,10,21H,2-3,6-9H2,1H3,(H,27,28);2H,1,5H2,(H,6,7)(H,8,9)/b23-14+;/t;2-/m.1/s1 |
InChI 键 |
OBWXDHHUYKIHDV-USSIZITKSA-N |
手性 SMILES |
CO/N=C/1\CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F.C([C@H](C(=O)O)N)C(=O)O |
规范 SMILES |
CON=C1CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F.C(C(C(=O)O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






